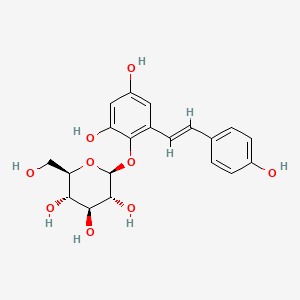

2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside

Vue d'ensemble

Description

EH-201 is a low MW inducer of erythropoietin. EH-201 induces expression of erythropoietin, PPAR-γ coactivator 1α (PGC-1α) and haemoglobin in astrocytes and PC12 neuronal-like cells. In vivo, EH-201 treatment restores memory impairment, as assessed by the passive avoidance test, in SD, Aβ and KA mouse models. In the hippocampus of mice given EH-201 in their diet, levels of erythropoietin, PGC-1α and haemoglobin were increased. Treatment with EH-201 might be a therapeutic strategy for memory impairment in neurodegenerative disease, physiological ageing or traumatic brain injury.

Activité Biologique

2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (THSG) is a bioactive compound derived from the Chinese medicinal plant Polygonum multiflorum Thunb. Its diverse biological activities have garnered significant attention in pharmacological research. This article explores the biological effects of THSG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacological Properties

THSG has been shown to exhibit a range of pharmacological activities, including:

- Antioxidant Effects: THSG protects cells from oxidative stress by modulating antioxidant enzyme levels such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing reactive oxygen species (ROS) production .

- Anti-inflammatory Activity: It inhibits the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in various cell models, thereby reducing inflammation .

- Neuroprotective Effects: THSG enhances neurotrophic factor secretion and protects against neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Cardiovascular Protection: It improves endothelial function and reduces vascular smooth muscle cell proliferation, which is beneficial in conditions like atherosclerosis .

The biological activity of THSG is mediated through various molecular pathways:

- Nrf2 Pathway Activation: THSG activates the Nrf2 signaling pathway, enhancing the expression of antioxidant genes and protecting against oxidative damage .

- Inhibition of NF-κB Signaling: THSG reduces NF-κB activation and its subsequent inflammatory responses by inhibiting the binding of NF-κB to DNA elements in inflammatory gene promoters .

- Cell Cycle Regulation: In vascular smooth muscle cells, THSG inhibits cell cycle progression from G1 to S phase by downregulating cyclins and cyclin-dependent kinases (CDKs) .

Case Studies

Several studies have highlighted the therapeutic potential of THSG:

- Neuroprotection in Animal Models:

- Cardiovascular Benefits:

- Hepatoprotection:

Summary of Biological Activities

Applications De Recherche Scientifique

Biological Activities

1. Cardiovascular Health

THSG exhibits significant cardioprotective effects. It has been shown to alleviate myocardial injury by mitigating endoplasmic reticulum stress and reducing oxidative damage. In murine models, THSG treatment improved cardiac function and reduced infarct size following ischemic events . The compound also inhibits vascular smooth muscle cell proliferation and neointimal hyperplasia in models of vascular injury, suggesting its potential in managing atherosclerosis .

2. Neuroprotection

THSG has demonstrated protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies indicate that it can reduce glutamate-induced excitotoxicity in neuronal cells and improve cognitive function in traumatic brain injury models . Additionally, THSG's ability to modulate reactive oxygen species and inflammatory pathways contributes to its neuroprotective properties .

3. Anti-Cancer Properties

Recent research highlights THSG's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and ferroptosis through the MYC signaling pathway . In breast cancer studies, THSG enhanced the efficacy of Adriamycin, a common chemotherapeutic agent, by promoting apoptosis in cancer cells .

4. Metabolic Disorders

THSG plays a role in managing metabolic disorders such as diabetes and obesity. It has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Furthermore, THSG enhances gastrointestinal motility and alleviates complications associated with diabetes .

Case Studies

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

THSG undergoes acid hydrolysis to yield its aglycone form, 2,3,5,4′-tetrahydroxystilbene (TG1). This reaction involves cleavage of the β-D-glucoside bond under acidic conditions:

Reaction Conditions :

-

Reagents : 1.0 N HCl in ethanol

-

Temperature : Reflux (14 hours)

-

Product : TG1 (brown-green powder, 32% yield)

-

Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | THSG (2.06 g, 5.62 mmol) |

| Solvent | Ethanol (50 mL) |

| Reaction Time | 14 hours |

| Purification Method | Column chromatography |

| Yield | 32% |

| Reference |

This hydrolysis is critical for generating the bioactive aglycone, which exhibits enhanced anti-cancer activity in colorectal cancer models .

Wittig Reaction Attempts

Efforts to synthesize THSG-derived aglycones via the Wittig reaction produced unexpected methoxylated intermediates:

Reaction Scheme :

-

Substrate : Protected benzaldehyde derivatives.

-

Reagents : Wittig reagent (triphenylphosphine ylide).

-

Product : 2,3,5,4′-tetramethoxystilbene (2 ).

Key Findings :

-

Methoxylation occurred at phenolic hydroxyl groups, preventing direct synthesis of the target aglycone.

-

Reaction conditions favored methoxy protection over stilbene formation .

Mizoroki-Heck Coupling

Palladium-catalyzed Mizoroki-Heck reactions yielded 2-aryl-2,3-dihydrobenzofuran derivatives instead of the desired THSG analog:

Reaction Conditions :

-

Catalyst : Pd(OAc)₂

-

Ligand : PPh₃

-

Base : K₂CO₃

-

Product : Dihydrobenzofuran 13 (good yield).

Mechanistic Insight :

-

Intramolecular cyclization dominated over intermolecular stilbene formation.

-

Steric hindrance from ortho-hydroxyl groups likely diverted the reaction pathway .

Acetylation of Hydroxyl Groups

THSG undergoes acetylation to improve bioavailability and stability:

Reaction Conditions :

-

Reagents : Acetic anhydride/pyridine or acetyl chloride.

-

Product : Acetylated-TSG (Ac-TSG).

Key Data :

| Property | THSG | Ac-TSG |

|---|---|---|

| Solubility (H₂O) | 5 mg/mL | >50 mg/mL |

| Bioavailability (Rats) | Low | High |

| Anti-Osteoporotic Effect | Moderate | Enhanced |

| Reference |

Ac-TSG demonstrated prolonged in vivo action and improved efficacy in osteoporosis models .

Oxidative Reactions

THSG’s antioxidant activity involves redox reactions with reactive oxygen species (ROS):

Mechanism :

-

Electron donation from phenolic hydroxyl groups stabilizes free radicals.

-

The glucoside moiety enhances solubility, improving interaction with ROS .

Enzymatic Modifications

THSG modulates cytochrome P450 (CYP) enzymes via aryl hydrocarbon receptor (AHR) and pregnane X receptor (PXR) activation:

Key Observations :

| Enzyme | Induction (Mice) | Induction (L-02 Cells) |

|---|---|---|

| CYP1A2 | 4-fold increase | 2.5-fold increase |

| CYP2E1 | 3-fold increase | 3.2-fold increase |

| CYP3A4 | 3.5-fold increase | 4-fold increase |

| Reference |

This induction exacerbates acetaminophen hepatotoxicity by enhancing CYP-mediated bioactivation .

Conjugation with Biomolecules

THSG forms adducts with glutathione (GSH) under oxidative stress, mitigating APAP-induced hepatotoxicity:

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYVHSBYKLLDJC-DSNJPTTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242061 | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82373-94-2, 55327-45-2 | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055327452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,4'-Tetrahydroxystilbene-2-o-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82373-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QRI6OKJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.